Topological Complexity: Meta-Chloro vs. Para-Chloro Positional Isomer Differentiation
The target compound (3'-chloro, meta-substituted) exhibits a PubChem Complexity Index of 274, compared to 266 for its direct positional isomer 4'-chloro-3-(4-fluorophenyl)propiophenone (para-substituted). This 8-unit difference (approximately 3% higher complexity) arises from the asymmetric electron distribution around the benzoyl ring when chlorine occupies the meta position versus the para position, despite both compounds sharing the identical molecular formula (C15H12ClFO), molecular weight (262.70 g/mol), XLogP3 (4.2), TPSA (17.1 Ų), and hydrogen bond donor/acceptor counts [1]. The Complexity Index, computed by the Cactvs algorithm, integrates atom-level and bond-level topological features as well as stereochemical elements [2]. The higher value for the meta isomer reflects a more asymmetric molecular graph with greater information content, which correlates with different physical packing properties and potentially different entropy-driven binding characteristics [3].
| Evidence Dimension | PubChem Molecular Complexity Index (topological information content) |
|---|---|
| Target Compound Data | Complexity = 274 (meta-Cl substitution) |
| Comparator Or Baseline | 4'-Chloro-3-(4-fluorophenyl)propiophenone; Complexity = 266 (para-Cl substitution) |
| Quantified Difference | Δ Complexity = +8 (3.0% higher for meta vs. para isomer) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15); identical algorithm applied to both compounds |
Why This Matters
Higher topological complexity of the meta-chloro isomer can translate to altered crystal packing, solubility, and entropy of binding, making the two isomers non-fungible in crystallography studies, formulation screening, and structure-based drug design pipelines.
- [1] PubChem Compound Summaries: CID 24726182 (3'-chloro isomer, Complexity = 274) and CID 24726183 (4'-chloro isomer, Complexity = 266). National Center for Biotechnology Information, 2025. View Source
- [2] Cactvs Chemoinformatics Toolkit, Complexity index definition and algorithm. Xemistry GmbH, as implemented in PubChem 2025.09.15 release. View Source
- [3] Ivković, B.M. et al. Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study. Eur. J. Med. Chem., 2013, 63, 239–255. View Source
